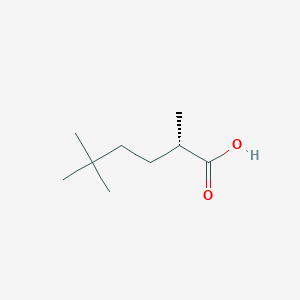
(2S)-2,5,5-Trimethylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,5,5-Trimethylhexanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Lubricants
(2S)-2,5,5-Trimethylhexanoic acid is utilized in the formulation of synthetic lubricants. Its branched structure enhances viscosity and thermal stability, making it suitable for high-performance applications.
Case Study: Synthetic Lubricants
- A study demonstrated that lubricants formulated with this acid exhibited improved performance at elevated temperatures compared to traditional mineral oils. The viscosity index was significantly higher, indicating better temperature stability .
Refrigerating Machine Oils
This compound serves as a base for ester-based refrigerating machine oils compatible with modern refrigerants like HFCs (hydrofluorocarbons). These oils are crucial for maintaining efficiency and reducing environmental impact.
Data Table: Performance Comparison of Refrigerating Oils
| Property | Conventional Oil | Ester-Based Oil (with 2S-2,5,5-Trimethylhexanoic Acid) |
|---|---|---|
| Viscosity @ 40°C (cSt) | 30 | 28 |
| Pour Point (°C) | -20 | -30 |
| Flash Point (°C) | 150 | 180 |
The ester-based oils showed lower pour points and higher flash points, enhancing their applicability in refrigeration systems operating under varied conditions .
Organic Synthesis Intermediates
This compound is a valuable intermediate in the synthesis of various organic compounds. It can be transformed into esters and other derivatives used in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Esters
- Researchers have utilized this acid to produce esters that serve as plasticizers and surfactants. The reactions typically involve alcohols such as ethanol or butanol under acidic conditions, yielding products with desirable properties for industrial applications .
Environmental Considerations
The use of this compound in formulations aligns with growing environmental regulations aimed at reducing the use of harmful substances like CFCs. Its biodegradability and lower toxicity profile make it an attractive alternative in many applications.
Toxicity Studies
Propiedades
Número CAS |
53705-46-7 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 |
Nombre IUPAC |
(2S)-2,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(8(10)11)5-6-9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
FOTVZXLILUCNDJ-ZETCQYMHSA-N |
SMILES |
CC(CCC(C)(C)C)C(=O)O |
SMILES isomérico |
C[C@@H](CCC(C)(C)C)C(=O)O |
SMILES canónico |
CC(CCC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















